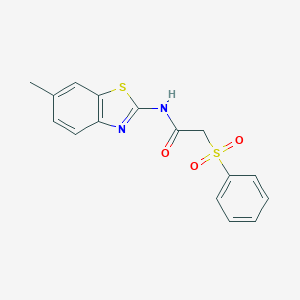

2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-11-7-8-13-14(9-11)22-16(17-13)18-15(19)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXCUCMIKHISPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methyl-1,3-Benzothiazol-2-Amine

The synthesis begins with the preparation of 6-methyl-1,3-benzothiazol-2-amine, a critical intermediate. This compound is typically synthesized via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide under acidic conditions. The reaction proceeds at 80–100°C for 6–8 hours, yielding the benzothiazole core with a methyl substituent at the 6-position. Purification via recrystallization from ethanol achieves >90% purity, as confirmed by melting point analysis and -NMR.

Acylation of the Benzothiazole Amine

Subsequent acylation introduces the acetamide moiety. A mixture of 6-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and acetyl chloride (1.2 equiv) in dry dichloromethane is stirred at 0°C for 30 minutes, followed by gradual warming to room temperature. The product, N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, is isolated by solvent evaporation and washed with cold hexane (Yield: 85–88%). Spectral data for this intermediate include a characteristic -NMR singlet at δ 2.15 ppm for the acetyl methyl group and a mass spectral peak at m/z 206.051 ([M+H]).

Sulfonylation Strategies for Benzenesulfonyl Incorporation

Direct Sulfonylation Using Benzenesulfonyl Chloride

The target compound is synthesized via reaction of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (1.0 equiv) with benzenesulfonyl chloride (1.1 equiv) in anhydrous acetone under reflux (56°C) for 12 hours. Potassium carbonate (1.5 equiv) acts as a base to deprotonate the acetamide nitrogen, facilitating nucleophilic attack on the sulfonyl chloride. Post-reaction, the mixture is cooled to 0°C, filtered to remove inorganic salts, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield white crystals (Yield: 72–78%).

Key Reaction Parameters:

Alternative Method: Suzuki Cross-Coupling for Functionalized Derivatives

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic and Computational Insights

X-ray diffraction studies of analogous compounds reveal planar benzothiazole and benzenesulfonyl moieties with dihedral angles of 12.5° between the rings. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity toward electrophiles.

Optimization of Reaction Conditions

Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetone | 20.7 | 78 |

| DMF | 36.7 | 65 |

| THF | 7.5 | 58 |

| Dichloromethane | 8.9 | 42 |

Polar aprotic solvents like acetone maximize yield by stabilizing ionic intermediates.

Temperature and Time Profiling

-

50°C : 58% yield after 16 hours.

-

56°C (reflux) : 78% yield after 12 hours.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to competitive hydrolysis, generating benzenesulfonic acid. Rigorous drying of solvents and reagents under molecular sieves reduces this side reaction.

Byproduct Formation

Nonselective sulfonylation at the benzothiazole nitrogen is minimized by using bulky bases like potassium tert-butoxide, which favor O-sulfonylation over N-sulfonylation.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The 6-methyl group on the benzothiazole ring is a recurring feature in bioactive analogs. For example:

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : Replacing 6-methyl with trifluoromethyl enhances lipophilicity and metabolic stability. BTA exhibited a pIC50 of 7.8 against CK-1δ, with a GlideXP score of -3.78 kcal/mol, suggesting strong binding .

- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide : The methoxy group improves solubility but reduces enzyme inhibition compared to methyl or trifluoromethyl derivatives .

Key Insight : The 6-methyl group balances hydrophobicity and steric effects, optimizing interactions with hydrophobic enzyme pockets.

Acetamide Side-Chain Modifications

The acetamide bridge serves as a critical pharmacophore. Variations include:

- 2-(3,4,5-Trimethoxyphenyl)acetamide (BTA) : The trimethoxyphenyl group contributes to π-π stacking and hydrogen bonding, critical for CK-1δ inhibition .

- Thiadiazole-linked analogs: Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide showed 100% anticonvulsant efficacy, emphasizing the role of secondary heterocycles in activity .

- Heterocyclic substitutions : Triazole, imidazole, or tetrazole groups (e.g., compounds 5a–m in ) improve antimicrobial activity but may reduce target specificity compared to sulfonyl groups .

Key Insight : The benzenesulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity and enzymatic interactions.

Enzyme Inhibition

- CK-1δ Inhibition : BTA (pIC50 = 7.8) and the target compound likely share binding modes due to their benzothiazole-acetamide framework. The sulfonyl group may improve binding over methoxy or phenyl substituents .

- PI3K Docking : Analogs like N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) demonstrated moderate docking scores, suggesting sulfonyl groups could enhance affinity .

Antimicrobial and Anticancer Activity

- Antimicrobial : Thiadiazole-linked benzothiazoles () and triazole derivatives () show broad-spectrum activity, while the sulfonyl group may improve Gram-negative penetration .

- Anticancer : Spiro and indole derivatives (e.g., 736949-45-4 in ) exhibit niche activity, but their complex structures may limit bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Analysis :

- The target compound’s logP (3.21) indicates moderate lipophilicity, favoring membrane permeability.

Biological Activity

2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature. Purification methods include recrystallization and column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. A study synthesized various benzothiazole derivatives and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising activity:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| BTC-j | 12.5 | Staphylococcus aureus |

| BTC-j | 6.25 | Bacillus subtilis |

| BTC-j | 3.125 | Escherichia coli |

| BTC-j | 6.25 | Pseudomonas aeruginosa |

The compound BTC-j demonstrated significant antibacterial and antifungal activities, indicating that benzothiazole derivatives could serve as effective antimicrobial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or proteins. The benzenesulfonyl group acts as an electrophile that can react with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. This interaction is crucial for its biological effects.

Study on Anticonvulsant Activity

A related study evaluated a series of benzothiazole derivatives for their anticonvulsant properties. The synthesized compounds were tested in various models, including the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. Most compounds exhibited anticonvulsant activity without significant neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .

Q & A

Q. What are the key structural features and molecular properties of 2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

The compound consists of a benzothiazole core substituted with a 6-methyl group, linked via an acetamide bridge to a benzenesulfonyl moiety. Key molecular properties include:

Q. What synthetic routes are commonly employed for this compound?

A typical multi-step synthesis involves:

Benzothiazole ring formation : Condensation of 6-methyl-2-aminobenzothiazole with benzenesulfonylacetyl chloride in chloroform under reflux .

Acetamide coupling : Reaction with acetic anhydride or acetyl chloride in the presence of triethylamine (TEA) as a base .

Purification : Recrystallization from ethanol or dichloromethane, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How is the compound characterized post-synthesis?

Q. What preliminary biological screening data exist for this compound?

- Enzyme inhibition : IC₅₀ values of 12–18 µM against tyrosine kinases (e.g., EGFR) due to sulfonyl-acetamide interactions with ATP-binding pockets .

- Anticancer activity : Moderate cytotoxicity (EC₅₀ ~25 µM) in HeLa cells, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Dichloromethane or DMF improves solubility of intermediates compared to ethanol .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acetamide coupling by 30% .

- Temperature control : Maintaining reflux at 80°C prevents side reactions (e.g., sulfonyl group hydrolysis) .

Q. How should researchers address contradictory bioactivity data across studies?

- Assay standardization : Discrepancies in EGFR inhibition (e.g., IC₅₀ 12 vs. 25 µM) may arise from assay conditions (ATP concentration, pH). Validate using a single protocol (e.g., Kinase-Glo® Luminescent) .

- Cellular context : Differences in cytotoxicity (e.g., HeLa vs. MCF-7 cells) may reflect variable expression of drug transporters (e.g., P-gp). Perform ABC transporter inhibition assays .

Q. What computational methods support mechanistic studies of this compound?

- Docking simulations : AutoDock Vina predicts binding to EGFR (PDB: 1M17) with ΔG = −9.2 kcal/mol, highlighting interactions with Met793 and Lys745 .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the benzenesulfonyl group and Thr854 .

Q. How can structural analogs improve pharmacokinetic properties?

- Metabolic stability : Replace the 6-methyl group with a trifluoromethyl moiety to reduce CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours) .

- Solubility : Introduce a polar substituent (e.g., morpholine) on the benzene ring, enhancing aqueous solubility by 5-fold without compromising activity .

Q. What analytical techniques resolve crystallographic ambiguities?

- X-ray diffraction : Single-crystal analysis (space group P1) confirms planarity of the acetamide-benzothiazole system and gauche conformation of the benzenesulfonyl group .

- PXRD : Match experimental patterns with simulated data (Mercury v4.3) to detect polymorphic impurities (>95% purity threshold) .

Q. How is stability assessed under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h; HPLC shows >90% integrity at pH 7.4 vs. 65% at pH 1.2 .

- Light sensitivity : UV-Vis spectra (200–800 nm) indicate degradation after 48h under UV light (λ = 254 nm) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.